(-)-Phenylglycinol: A Comprehensive Technical Guide to its Physical Properties and Characterization
(-)-Phenylglycinol: A Comprehensive Technical Guide to its Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
(-)-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a valuable chiral auxiliary in asymmetric synthesis. Its precise stereochemistry and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug development. This technical guide provides an in-depth overview of the core physical properties and characterization of (-)-Phenylglycinol, offering a valuable resource for its effective utilization in a laboratory setting.
Core Physical and Chemical Properties
(-)-Phenylglycinol, also known as (R)-(-)-2-Amino-2-phenylethanol, is a white to light yellow solid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| CAS Number | 56613-80-0 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 75-77 °C | [2] |
| 79 °C | ||
| Boiling Point | 261 °C at 760 mmHg | |
| Specific Rotation [α] | -31.7° (c=0.76 in 1 M HCl, 24°C, D) | [2] |
| -29.5° (c=1, EtOH) | ||
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone, Methanol. Limited solubility in water. | [1] |
| pKa | 12.51 ± 0.10 (Predicted) | |
| Enantiomeric Excess (ee) | ≥99% (GLC) | [2] |
Experimental Protocols for Characterization
Accurate characterization of (-)-Phenylglycinol is crucial for ensuring its purity and suitability for downstream applications. The following section details standardized experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of (-)-Phenylglycinol.
¹H NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of (-)-Phenylglycinol in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Instrument Parameters (400 MHz Spectrometer):
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Pulse Program: Standard single-pulse (zg30)
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Number of Scans: 16
-
Relaxation Delay: 1.0 s
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Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
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Expected Chemical Shifts (in CDCl₃):
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δ 7.35-7.25 (m, 5H, Ar-H)
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δ 4.09 (dd, J=8.4, 4.0 Hz, 1H, CH-N)
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δ 3.69 (dd, J=11.2, 4.0 Hz, 1H, CH₂-O)
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δ 3.55 (dd, J=11.2, 8.4 Hz, 1H, CH₂-O)
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δ 2.15 (br s, 3H, NH₂ and OH)
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¹³C NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 20-50 mg of (-)-Phenylglycinol in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 160 ppm
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Expected Chemical Shifts (in CDCl₃):
-
δ 142.9 (Ar-C)
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δ 128.5 (Ar-CH)
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δ 127.4 (Ar-CH)
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δ 126.3 (Ar-CH)
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δ 68.4 (CH₂-O)
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δ 58.1 (CH-N)
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Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of (-)-Phenylglycinol.
Experimental Protocol:
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Chromatographic System: HPLC system with a UV detector.
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Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is commonly used.
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Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a typical starting point for normal-phase chromatography. The exact ratio may require optimization. For basic compounds like phenylglycinol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of (-)-Phenylglycinol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the retention time of the major peak to that of a racemic standard to confirm the enantiomeric identity and calculate the enantiomeric excess.
Polarimetry
Polarimetry is used to measure the specific rotation of (-)-Phenylglycinol, a key physical property for a chiral compound.
Experimental Protocol:
-
Instrument: A polarimeter with a sodium D-line lamp (589 nm).
-
Sample Preparation: Accurately weigh a known amount of (-)-Phenylglycinol (e.g., 76 mg) and dissolve it in a precise volume of 1 M HCl (e.g., 10 mL) in a volumetric flask.[2]
-
Measurement:
-
Calibrate the polarimeter with the blank solvent (1 M HCl).
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation [α]: [α] = α / (c × l) where:
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α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of (-)-Phenylglycinol.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of phenylglycinol (m/z = 137).
-
Expected Fragmentation Pattern: Common fragments include the loss of a hydroxymethyl radical (•CH₂OH), resulting in a peak at m/z 106, and the formation of a tropylium (B1234903) ion at m/z 91. The base peak is often the fragment at m/z 106.
Experimental Workflow and Signaling Pathway
(-)-Phenylglycinol is a key chiral starting material in the synthesis of various pharmaceuticals, including the neurokinin-1 (NK-1) receptor antagonist Aprepitant, which is used as an antiemetic.
Caption: Synthetic workflow from (-)-Phenylglycinol to an NK-1 receptor antagonist.
The therapeutic effect of NK-1 receptor antagonists is achieved by blocking the signaling pathway of Substance P, the endogenous ligand for the NK-1 receptor.
Caption: Neurokinin-1 (NK-1) receptor signaling pathway and its inhibition.
